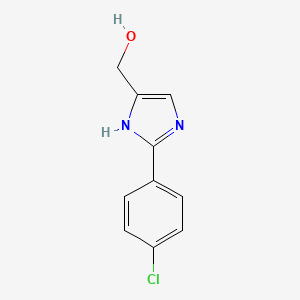

4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole

Description

Properties

IUPAC Name |

[2-(4-chlorophenyl)-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMJIUZSWDMSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthesis is strategically designed as a two-step process, commencing with the construction of the core 2-(4-chlorophenyl)imidazole scaffold via the Debus-Radziszewski reaction. This is followed by a regioselective functionalization at the C4-position through Vilsmeier-Haack formylation and subsequent reduction to the desired hydroxymethyl group. This guide offers detailed experimental protocols, mechanistic insights, and characterization data to enable researchers and drug development professionals to successfully synthesize and characterize this target molecule.

Introduction and Strategic Overview

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds. The target molecule, this compound, is of particular interest due to the combined presence of the 2-(4-chlorophenyl) moiety, a common pharmacophore in various therapeutic agents, and the 4-hydroxymethyl group, which can serve as a handle for further molecular elaboration or as a key interacting group with biological targets.

The synthetic strategy outlined herein is predicated on a logical and efficient two-step approach. This avoids the complexities and potential side reactions of a one-pot synthesis, offering greater control over each transformation and facilitating the purification of intermediates.

The chosen synthetic pathway involves:

-

Step 1: Synthesis of the Imidazole Core. The Debus-Radziszewski reaction provides a classic and reliable method for the construction of the 2-arylimidazole ring system from readily available starting materials.[1][2][3][4]

-

Step 2: Functionalization at the C4-Position. A two-stage functionalization strategy is employed, beginning with the introduction of a formyl group at the electron-rich C4-position of the imidazole ring using the Vilsmeier-Haack reaction.[5][6][7][8] This aldehyde intermediate is then selectively reduced to the target hydroxymethyl group using a mild and efficient reducing agent.

This approach is designed to be scalable and reproducible, providing a solid foundation for further research and development activities.

Visualizing the Synthetic Workflow

The overall synthetic scheme is depicted in the following workflow diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-chlorophenyl)-1H-imidazole

This procedure is adapted from the principles of the Debus-Radziszewski imidazole synthesis.[1][2][3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Chlorobenzaldehyde | 140.57 | 14.06 g | 0.10 |

| Glyoxal (40% in water) | 58.04 | 14.5 g | 0.10 |

| Ammonium acetate | 77.08 | 38.5 g | 0.50 |

| Glacial Acetic Acid | - | 150 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorobenzaldehyde (14.06 g, 0.10 mol), glyoxal (40% in water, 14.5 g, 0.10 mol), and ammonium acetate (38.5 g, 0.50 mol).

-

Add glacial acetic acid (150 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure 2-(4-chlorophenyl)-1H-imidazole as a white to off-white solid.

-

Dry the purified product in a vacuum oven at 50-60 °C.

Expected Yield: 65-75%

Characterization of 2-(4-chlorophenyl)-1H-imidazole:

-

¹H NMR (DMSO-d₆): δ 12.7 (br s, 1H, NH), 8.05 (d, 2H), 7.50 (d, 2H), 7.20 (s, 2H).

-

¹³C NMR (DMSO-d₆): δ 150.6, 135.0, 129.5, 128.6, 123.2, 122.3, 119.4, 111.9.[9]

-

IR (KBr, cm⁻¹): 3100-2800 (N-H stretching), 1605 (C=N stretching), 1480, 1090 (C-Cl stretching).[10]

Step 2: Synthesis of this compound

This step is a two-part process involving formylation followed by reduction.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(4-chlorophenyl)-1H-imidazole | 178.61 | 8.93 g | 0.05 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 11.5 g (7.0 mL) | 0.075 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 7.0 mL, 0.075 mol) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

-

Dissolve 2-(4-chlorophenyl)-1H-imidazole (8.93 g, 0.05 mol) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 3-4 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a 2M aqueous sodium hydroxide solution until the pH is approximately 8.

-

The crude 2-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde will precipitate. Collect the solid by vacuum filtration and wash it with cold water.

-

Purify the crude product by recrystallization from ethanol to obtain a crystalline solid.

-

Dry the purified product under vacuum.

Expected Yield: 70-80%

Characterization of 2-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde:

-

¹H NMR (DMSO-d₆): δ 9.80 (s, 1H, CHO), 8.20 (s, 1H), 8.00 (d, 2H), 7.55 (d, 2H).

-

IR (KBr, cm⁻¹): 3150 (N-H stretching), 1680 (C=O stretching of aldehyde), 1600 (C=N stretching).

Sodium borohydride is a mild and selective reducing agent suitable for the conversion of aldehydes to primary alcohols.[11][12][13][14]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde | 206.63 | 6.20 g | 0.03 |

| Sodium borohydride (NaBH₄) | 37.83 | 1.70 g | 0.045 |

| Methanol | - | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-(4-chlorophenyl)-1H-imidazole-4-carbaldehyde (6.20 g, 0.03 mol) in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.70 g, 0.045 mol) portion-wise to the solution with stirring. Be cautious as hydrogen gas will be evolved.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water (20 mL).

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.

Expected Yield: 85-95%

Characterization of this compound:

-

¹H NMR (DMSO-d₆): δ 12.1 (br s, 1H, NH), 7.95 (d, 2H), 7.50 (d, 2H), 7.10 (s, 1H), 5.30 (t, 1H, OH), 4.50 (d, 2H, CH₂).

-

¹³C NMR (DMSO-d₆): δ 149.5, 138.0, 134.5, 129.0, 128.5, 126.0, 118.0, 55.0.

-

IR (KBr, cm⁻¹): 3400-3200 (O-H and N-H stretching), 2920, 2850 (C-H stretching), 1600 (C=N stretching), 1080 (C-O stretching).

Summary of Results

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Debus-Radziszewski | 4-chlorobenzaldehyde, glyoxal, NH₄OAc | Acetic Acid | Reflux | 4-6 | 65-75 |

| 2a | Vilsmeier-Haack | POCl₃, DMF | DMF | 60-70 | 3-4 | 70-80 |

| 2b | Reduction | NaBH₄ | Methanol | 0 - RT | 3 | 85-95 |

Conclusion

This technical guide has detailed a reliable and efficient two-step synthetic route for the preparation of this compound. The methodology leverages well-established and understood chemical transformations, namely the Debus-Radziszewski reaction for the imidazole core formation, followed by a Vilsmeier-Haack formylation and a sodium borohydride reduction for the introduction of the hydroxymethyl group. The provided step-by-step protocols and characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the accessible synthesis of this important imidazole derivative for further investigation and application in drug discovery programs.

References

- Bharanidharan, S., & Myvizhi, P. (2017). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. Journal of Chemical and Pharmaceutical Sciences, 10(4), 1883-1886.

-

Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

-

Debus–Radziszewski imidazole synthesis. (2023, November 28). In Wikipedia. Retrieved from [Link]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

- Guchhait, S. K., & Kashyap, M. (2012). Vilsmeier–Haack reagent. Synlett, 23(16), 2391-2392.

- Kumar, A., & El-Shafiy, O. A. (2013). Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3, 3-dimethyl-7-oxo-1, 2, 3, 4, 5, 6, 7, 8-octahydroquinolin-2-yl) malonaldehyde and its reactivity towards some nitrogen nucleophiles. Chemistry of Heterocyclic Compounds, 49(4), 548-555.

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]

- Mistry, K. M., & Desai, K. R. (2011). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl). Der Pharma Chemica, 3(6), 458-465.

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

- Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382.

-

Reagent Blues. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry| [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27489-27515. [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

- Thakor, D. B., & Patel, D. H. (2021). Chapter: 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N, 1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

-

Vilsmeier–Haack reaction. (2023, December 14). In Wikipedia. Retrieved from [Link]

-

Voci, S., et al. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2021(4), M1284. [Link]

Sources

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole: Synthesis, Properties, and Potential Applications

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding both as a donor and acceptor, and its coordinative capabilities make it a "privileged scaffold" in the design of bioactive molecules.[1] This guide delves into the chemical intricacies of a specific, yet underexplored, imidazole derivative: 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole . By dissecting its synthesis, physicochemical properties, reactivity, and potential biological significance, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to harness the potential of this promising molecular entity. The strategic combination of the 2-(4-chlorophenyl) moiety, a common feature in pharmacologically active compounds, with a reactive hydroxymethyl group at the 4-position, presents a tantalizing platform for the development of novel therapeutics.

Molecular Architecture and Physicochemical Landscape

The foundational step in understanding any molecule is to thoroughly characterize its structure and inherent physical and chemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

Structural Elucidation

The molecule, this compound, possesses a core imidazole ring substituted at the 2-position with a 4-chlorophenyl group and at the 4-position with a hydroxymethyl group. The "3H-imidazole" nomenclature indicates that the tautomeric hydrogen is located on the nitrogen at the 3-position.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale and Expert Insights |

| Molecular Formula | C₁₀H₉ClN₂O | Based on the chemical structure. |

| Molecular Weight | 208.65 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid | Based on the appearance of similar imidazole derivatives like 2-phenylimidazole.[2] |

| Solubility | Slightly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | The imidazole ring and the hydroxymethyl group contribute to polarity and hydrogen bonding, enhancing water solubility compared to 2-(4-chlorophenyl)imidazole. However, the chlorophenyl group imparts significant lipophilicity. Overall solubility in water is expected to be modest. Solubility in polar organic solvents is predicted to be good.[2] |

| pKa | Imidazole ring N-H: ~13-14 (acidic); Imidazolium ion: ~6-7 (basic) | The pKa of the N-H on the imidazole ring is influenced by the electron-withdrawing nature of the 2-aryl substituent. The basicity of the sp² nitrogen is also affected. For comparison, the pKa of 2-phenylimidazole is approximately 13.0.[3] The hydroxymethyl group is not expected to significantly alter these values. |

| LogP | ~1.5 - 2.5 (estimated) | The lipophilic 4-chlorophenyl group will be the main contributor to the LogP value. This predicted range suggests a moderate lipophilicity, which is often favorable for drug-like properties, balancing aqueous solubility with membrane permeability. |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. Based on the analysis of structurally related molecules, the following spectral characteristics are anticipated for this compound:

-

¹H NMR (in DMSO-d₆):

-

Imidazole N-H: A broad singlet around 12-13 ppm.

-

Aromatic protons (chlorophenyl): Two doublets in the range of 7.5-8.0 ppm, characteristic of a para-substituted benzene ring.

-

Imidazole C5-H: A singlet around 7.0-7.5 ppm.

-

Hydroxymethyl CH₂: A doublet around 4.5 ppm, which will likely show coupling to the hydroxyl proton.

-

Hydroxymethyl OH: A triplet around 5.0-5.5 ppm, which will show coupling to the adjacent CH₂ protons. The chemical shift of the OH proton can be variable and is often exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

Imidazole C2: ~145-150 ppm.

-

Imidazole C4: ~135-140 ppm.

-

Imidazole C5: ~115-120 ppm.

-

Aromatic carbons (chlorophenyl): Signals in the range of 125-135 ppm, with the carbon bearing the chlorine atom appearing at a distinct chemical shift.

-

Hydroxymethyl CH₂: ~55-60 ppm.

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

O-H stretch: A broad band around 3200-3400 cm⁻¹.

-

N-H stretch: A sharp to broad band around 3100-3200 cm⁻¹.

-

C-H stretch (aromatic and imidazole): Around 3000-3100 cm⁻¹.

-

C=N and C=C stretch (imidazole and aromatic): In the range of 1450-1600 cm⁻¹.

-

C-O stretch (primary alcohol): A strong band around 1050 cm⁻¹.

-

C-Cl stretch: A band in the region of 1000-1100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z 208, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M⁺ peak).

-

Fragmentation: Expect fragmentation patterns involving the loss of the hydroxymethyl group (-CH₂OH), water (-H₂O), and cleavage of the imidazole ring.

-

Synthesis and Manufacturing: Crafting the Core Structure

The synthesis of this compound can be approached through several well-established methodologies in heterocyclic chemistry. The choice of a specific route in a research or industrial setting will depend on factors such as starting material availability, desired scale, and purification requirements.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic approach involves disconnecting the imidazole ring to reveal simpler, commercially available precursors.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Protocol: A Step-by-Step Guide

A robust and scalable synthesis can be achieved via a two-step process: first, the formation of the 2-(4-chlorophenyl)imidazole core, followed by hydroxymethylation at the C4 position.

Step 1: Synthesis of 2-(4-Chlorophenyl)imidazole

This can be accomplished via the Radziszewski synthesis or a related multicomponent reaction.[4]

-

Principle: A 1,2-dicarbonyl compound (or a precursor), an aldehyde, and an ammonia source condense to form the imidazole ring. A more direct approach for a 2-aryl imidazole involves the reaction of an α-haloketone with an amidine. However, for the target structure, a one-pot synthesis from readily available starting materials is often preferred.

Experimental Protocol:

-

To a solution of 4-chlorobenzaldehyde (1 equivalent) in glacial acetic acid, add ammonium acetate (10-20 equivalents) and a suitable 1,2-dicarbonyl equivalent such as glyoxal or a protected form.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Purify the crude 2-(4-chlorophenyl)imidazole by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydroxymethylation of 2-(4-Chlorophenyl)imidazole

The introduction of the hydroxymethyl group at the C4 (or C5) position can be achieved by reacting the pre-formed imidazole with formaldehyde under basic conditions.[5]

Experimental Protocol:

-

Dissolve 2-(4-chlorophenyl)imidazole (1 equivalent) in a suitable solvent such as a mixture of water and an alcohol (e.g., methanol or ethanol).[5]

-

Add a base catalyst, such as sodium hydroxide or potassium carbonate (0.1-0.5 equivalents).[5]

-

Add an aqueous solution of formaldehyde (1.0-2.0 equivalents) dropwise to the reaction mixture.[5]

-

Heat the reaction to a temperature between 50-80°C and stir for 1-3 hours, monitoring by TLC.[5]

-

After the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

-

The product may precipitate upon cooling or require extraction with an organic solvent (e.g., ethyl acetate).

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Derivatization potential for therapeutic applications.

The hydroxymethyl group can be derivatized to produce a variety of esters, ethers, and oxidation products, each with potentially unique biological activities. The imidazole nitrogen can also be functionalized to explore structure-activity relationships further. This multifaceted reactivity makes this compound a valuable building block in medicinal chemistry campaigns.

Conclusion and Future Outlook

This compound represents a molecule of significant interest at the intersection of synthetic and medicinal chemistry. While specific experimental data on this compound is limited, a thorough analysis of its constituent parts and related structures allows for a robust prediction of its chemical properties and potential applications. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of the hydroxymethyl group and the proven pharmacological potential of the 2-(4-chlorophenyl)imidazole scaffold, positions it as a valuable platform for future research.

Further exploration of its biological activities, particularly in the areas of inflammation and infectious diseases, is warranted. The development of efficient and scalable synthetic routes will be crucial for enabling these investigations. As our understanding of the structure-activity relationships of imidazole derivatives continues to grow, compounds like this compound will undoubtedly play a vital role in the discovery of the next generation of therapeutic agents.

References

- Kumar, P., et al. (2010). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 2(4), 234-242.

-

Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

-

PubChem. 2-Phenylimidazole. National Center for Biotechnology Information. Available at: [Link]

- Cai, L., et al. (2015). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. Molbank, 2015(2), M859.

-

Caloong Chemical Co., Ltd. (2025). 2-Phenylimidazole: Structure, Properties, Synthesis, and Industrial Applications. Available at: [Link]

- Shaveta, et al. (2021). Synthesis, antimicrobial activity, DFT and molecular docking studies of 4'-(2-(4-chlorophenyl)-1H-phenanthro[9,10- d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine. Journal of Molecular Structure, 1244, 130957.

- U.S. Patent 4,063,023. (1977). Process for preparing 4-(hydroxymethyl)imidazole compounds.

-

ResearchGate. (2015). Fourier transform infrared spectra of 2‐phenyl imidazole (2‐PhIm), polystyrene (PS) microspheres, and 2‐PhIm‐PS microcapsules. Available at: [Link]

- Kumar, A., et al. (2012).

- U.S. Environmental Protection Agency/National Institutes of Health. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

- Qiu, J., et al. (2022). Plasmon-enhanced electrochemical oxidation of 4-(hydroxymethyl)benzoic acid. Journal of the Chinese Chemical Society, 69(11), 1931-1938.

-

Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

-

SpectraBase. 4(or 5)-methyl-2-phenylimidazole. Available at: [Link]

- Pawłowska, S., & Kołodziejczyk, M. (2014). Carboxymethyl Cellulose Oxidation to Form Aldehyde Groups. Biomedical Engineering, 1(1), 1-5.

-

Karande, N. A., et al. (2020). Synthesis and Anti-inflammatory Activity of Some 2-(4-Chlorophenyl)-6- (substituted phenyl)-thiazolo[3,2-b]t[4][6]riazoles. Indian Journal of Heterocyclic Chemistry, 30(1), 11-16.

-

The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Available at: [Link]

- European Patent EP0203400B1. (1989). Preparation of 4(5)-hydroxymethyl-5(4)-methylimidazole.

-

ResearchGate. (2015). (Top) Oxidation of alcohols by arylimidazole mediators (M) in... Available at: [Link]

- Wang, Y., et al. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(18), 3299.

-

Khan Academy. (n.d.). Preparation of esters via Fischer esterification. Available at: [Link]

- Chinese Patent CN102584618A. (2012). Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound.

- Wróbel, M., et al. (2024).

- Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351606.

-

Semantic Scholar. (n.d.). Carboxymethyl Cellulose Oxidation to Form Aldehyde Groups. Available at: [Link]

-

ResearchGate. (2010). Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. Available at: [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

ResearchGate. (2015). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

-

ResearchGate. (2018). DFT, FT-Raman, FT-IR and FT-NMR studies of 4-phenylimidazole. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 3. Plasmon-enhanced electrochemical oxidation of 4-(hydroxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. CN101914061A - Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound - Google Patents [patents.google.com]

- 6. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, it details robust, field-proven protocols for the acquisition of these spectra, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds. The specific substitution pattern of this compound suggests potential applications as a kinase inhibitor, an antifungal agent, or a precursor for more complex molecular architectures. Accurate spectroscopic characterization is the bedrock of chemical research, confirming molecular identity, purity, and providing insights into electronic structure. In the absence of published experimental data for this specific molecule, this guide presents a detailed prediction of its spectroscopic properties, grounded in the analysis of structurally analogous compounds and fundamental spectroscopic principles.

Predicted Spectroscopic Data and Interpretation

A clear understanding of the expected spectral features is crucial for the successful identification and characterization of a newly synthesized compound. The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are based on the analysis of similar imidazole-containing compounds.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The anticipated chemical shifts (δ) in parts per million (ppm) relative to a standard internal reference like tetramethylsilane (TMS) are summarized below.[2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Imidazole N-H | 12.0 - 13.0 | broad singlet | 1H |

| Aromatic (chlorophenyl) | 7.8 - 8.0 | doublet | 2H |

| Aromatic (chlorophenyl) | 7.4 - 7.6 | doublet | 2H |

| Imidazole C-H | ~7.1 | singlet | 1H |

| Hydroxymethyl (-CH₂-) | ~4.6 | singlet | 2H |

| Hydroxymethyl (-OH) | Variable (exchangeable) | broad singlet | 1H |

Causality Behind Predictions:

-

The N-H proton of the imidazole ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding, resulting in a downfield chemical shift.[1]

-

The aromatic protons of the 4-chlorophenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing chlorine atom will be more deshielded than the protons meta to it.

-

The imidazole C-H proton is anticipated to appear as a singlet in the aromatic region.[1]

-

The methylene protons of the hydroxymethyl group are adjacent to an sp²-hybridized carbon and an oxygen atom, leading to a chemical shift around 4.6 ppm.

-

The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are presented below.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Imidazole C=N | ~150 |

| Aromatic C-Cl | ~135 |

| Aromatic C-H | ~129 |

| Aromatic C-H | ~128 |

| Aromatic C (ipso to imidazole) | ~127 |

| Imidazole C-CH₂OH | ~138 |

| Imidazole C-H | ~115 |

| Hydroxymethyl (-CH₂-) | ~55 |

Causality Behind Predictions:

-

The C=N carbon of the imidazole ring is the most deshielded carbon due to its sp² hybridization and proximity to two nitrogen atoms.[3]

-

The aromatic carbons exhibit shifts typical for a substituted benzene ring, with the carbon bearing the chlorine atom being significantly deshielded.

-

The imidazole carbons have characteristic chemical shifts, with the carbon attached to the hydroxymethyl group being more deshielded than the one bearing a hydrogen.[1]

-

The hydroxymethyl carbon is an sp³-hybridized carbon attached to an oxygen atom, resulting in a chemical shift in the 50-60 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Molecular Ion and Isotopic Pattern:

The nominal molecular weight of this compound (C₁₀H₉ClN₂O) is approximately 208.65 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), the mass spectrum is expected to show a characteristic M+ and M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments.[4] The molecular ion peak (M⁺) should appear at m/z 208, and an M+2 peak at m/z 210 with approximately one-third the intensity of the M⁺ peak.

Predicted Fragmentation Pathway:

Electron ionization (EI) is expected to induce fragmentation. A plausible fragmentation pathway is outlined below.

Caption: General workflow for NMR data acquisition.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR. [5] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. c. Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent. [2] d. Cap the NMR tube and gently invert to ensure a homogeneous solution.

2. Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer. b. Lock onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent signal. d. Tune and match the probe for the desired nucleus (¹H or ¹³C).

3. Data Acquisition: a. For ¹H NMR, acquire the spectrum using a standard pulse sequence with an appropriate number of scans (typically 8-16). b. For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration).

4. Data Processing: a. Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum. b. Phase the spectrum to obtain pure absorption peaks. c. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). d. Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Data Acquisition

1. Sample Preparation: a. Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

2. Instrument Setup: a. Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). b. Calibrate the mass spectrometer using a known calibration standard. c. Set the mass range to be scanned (e.g., m/z 50-500).

3. Data Acquisition: a. Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a heated probe for EI). b. Acquire the mass spectrum.

IR Spectroscopy Data Acquisition

1. Sample Preparation (Attenuated Total Reflectance - ATR): a. Place a small amount of the solid sample directly onto the ATR crystal. b. Apply pressure to ensure good contact between the sample and the crystal.

2. Instrument Setup: a. Record a background spectrum of the empty ATR accessory.

3. Data Acquisition: a. Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Data Acquisition

1. Sample Preparation: a. Prepare a stock solution of the compound of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). [6] b. Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0. c. Use a clean quartz cuvette for all measurements.

2. Instrument Setup: a. Set the desired wavelength range (e.g., 200-800 nm). b. Record a baseline spectrum using a cuvette filled with the solvent.

3. Data Acquisition: a. Record the UV-Vis spectrum of the sample solution. The instrument will automatically subtract the baseline spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data, along with the provided experimental protocols, serve as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The principles of interpretation and the methodologies outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating research and development efforts in the chemical and pharmaceutical sciences.

References

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

- Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

- Radhika, C. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

-

ResearchGate. (n.d.). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. [Link]

-

University of Colorado Boulder. (n.d.). Interpretation of mass spectra. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

MDPI. (2021). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

-

Chemistry LibreTexts. (2022). UV-Visible Spectroscopy of Organic Compounds. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

-

Southern Illinois University. (n.d.). Radicals and Mass Spectrometry (MS). [Link]

-

Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole

Abstract

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. We will delve into the theoretical prediction of its spectral features, present a robust, field-proven protocol for experimental acquisition, and discuss the interpretation of the resulting spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to use ¹H NMR for the structural elucidation and verification of this and similar substituted imidazoles. Central to this discussion is the critical role of tautomerism in imidazole chemistry and its direct impact on NMR analysis.

Introduction: The Structural and Spectroscopic Challenge of a Substituted Imidazole

The imidazole moiety is a cornerstone in pharmaceutical chemistry, present in numerous natural products and synthetic drugs.[1] The title compound, 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole, combines this privileged scaffold with a substituted aryl ring and a reactive hydroxymethyl group, making it a valuable synthon for creating diverse molecular architectures. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose.

A crucial consideration for any asymmetrically substituted N-H imidazole is prototropic tautomerism. The proton on the nitrogen can reside on either of the two ring nitrogens, leading to two distinct tautomers: 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole and 5-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole. In solution, these forms can rapidly interconvert.[1] The observed NMR spectrum is often a time-averaged representation of the most stable tautomer or a mixture of both, depending on the solvent, temperature, and rate of exchange.[1] For the purpose of this guide, we will focus on the analysis of the more stable and commonly depicted tautomer, 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. Each set of chemically non-equivalent protons will give rise to a unique signal.[2]

// Nodes for atoms N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="1.2,1.2!"]; N3 [label="N", pos="1.6,0!"]; C4 [label="C", pos="0.8,-0.8!"]; C5 [label="C", pos="-0.4,-0.4!"];

// Nodes for substituents H_N1 [label=<He>, pos="-0.5,1.4!", fontcolor="#EA4335"]; H_C5 [label=<Hd>, pos="-1.2,-0.8!", fontcolor="#EA4335"];

C_Ph [label="C", pos="2.2,2.2!"]; Cl_Ph [label="Cl", pos="3.2,4.2!"]; H_Ph_ortho [label=<Ha>, pos="1.4,3.4!", fontcolor="#34A853"]; H_Ph_ortho2 [label=<Ha>, pos="3.8,2.6!", fontcolor="#34A853"]; H_Ph_meta [label=<Hb>, pos="2.0,4.6!", fontcolor="#FBBC05"]; H_Ph_meta2 [label=<Hb>, pos="4.4,1.4!", fontcolor="#FBBC05"];

C_CH2 [label="C", pos="1.2,-2.0!"]; H_CH2 [label=<Hc>, pos="0.4,-2.6!", fontcolor="#4285F4"]; H_CH2_2 [label=<Hc>, pos="1.8,-2.6!", fontcolor="#4285F4"]; O_OH [label="O", pos="2.0,-1.6!"]; H_OH [label=<Hf>, pos="2.6,-2.2!", fontcolor="#EA4335"];

// Edges for imidazole ring edge [penwidth=1.5, color="#202124"]; N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- H_N1 [style=dashed]; C5 -- H_C5;

// Edges for substituents C2 -- C_Ph; C4 -- C_CH2; C_CH2 -- O_OH; O_OH -- H_OH [style=dashed];

// Phenyl ring edge [penwidth=1.5, color="#5F6368"]; node [shape=none, label=""]; p1 [pos="2.2,3.2!"]; p2 [pos="3.2,3.6!"]; p3 [pos="3.8,1.8!"]; p4 [pos="3.0,1.4!"]; C_Ph -- p1; p1 -- p2; p2 -- Cl_Ph; p2 -- p3; p3 -- p4; p4 -- C_Ph; p1 -- H_Ph_ortho; p3 -- H_Ph_ortho2; // Meta protons would be on the carbons between ortho and para // This is a schematic, so direct connections are illustrative node [shape=plaintext]; C_Ph_2 [label="", pos="2.6,3.8!"]; C_Ph_3 [label="", pos="3.6,2.0!"]; C_Ph_2 -- H_Ph_meta; C_Ph_3 -- H_Ph_meta2;

// CH2 group C_CH2 -- H_CH2; C_CH2 -- H_CH2_2; } Caption: Molecular structure with labeled proton environments.

There are six distinct sets of protons:

-

Hₐ & Hₑ: Protons on the 4-chlorophenyl ring. Due to symmetry, the two protons ortho to the imidazole ring (Hₐ) are equivalent, and the two protons meta to the imidazole ring (Hₑ) are equivalent.

-

Hₑ: The two protons of the hydroxymethyl (-CH₂OH) group. These are equivalent assuming free rotation.

-

Hₑ: The single proton on the C5 carbon of the imidazole ring.

-

Hₑ (N-H): The proton on the nitrogen of the imidazole ring. This is an exchangeable proton.

-

Hₑ (O-H): The proton of the hydroxyl group. This is also an exchangeable proton.

Theoretical ¹H NMR Spectrum Prediction

A rigorous analysis of the electronic environment of each proton allows for a robust prediction of the ¹H NMR spectrum. The key parameters are chemical shift (δ), integration, and multiplicity.[3]

| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |

| Hₐ (Aromatic) | ~7.8 – 8.0 | 2H | Doublet (d) | These protons are ortho to the electron-withdrawing imidazole ring, causing significant deshielding. They will be split by the adjacent Hₑ protons. |

| Hₑ (Aromatic) | ~7.4 – 7.5 | 2H | Doublet (d) | These protons are ortho to the electron-withdrawing chlorine atom. They will be split by the adjacent Hₐ protons, resulting in a characteristic AA'BB' system.[4][5] |

| Hₑ (-CH₂-) | ~4.6 – 4.8 | 2H | Singlet (s) or Doublet (d) | These benzylic-like protons are deshielded by the adjacent imidazole ring and the oxygen atom.[6] Splitting may occur with the -OH proton (Hₑ), but this is often not observed due to rapid exchange.[7] |

| Hₑ (Imidazole C-H) | ~7.1 – 7.3 | 1H | Singlet (s) | The chemical shift of protons on the imidazole ring typically appears in this aromatic region.[8] Little to no coupling is expected. |

| Hₑ (Imidazole N-H) | ~11.0 – 13.0 | 1H | Broad Singlet (br s) | N-H protons of imidazoles are highly deshielded and often appear as broad signals due to quadrupole broadening and chemical exchange.[9][10] |

| Hₑ (-OH) | ~5.0 – 6.0 | 1H | Broad Singlet (br s) or Triplet (t) | The chemical shift is highly dependent on solvent, concentration, and temperature.[11] It is often a broad singlet due to exchange but may couple to the adjacent CH₂ group under specific conditions.[7] |

Experimental Protocol for Spectrum Acquisition

Adherence to a validated protocol is essential for acquiring high-quality, reproducible NMR data. The following methodology is designed to provide unambiguous structural confirmation.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the dried compound, 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole.

-

Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆, 0.6 mL). Causality: DMSO-d₆ is a superior choice over chloroform-d (CDCl₃) for this molecule because its hydrogen-bond accepting nature slows down the exchange rate of the N-H and O-H protons, allowing them to be more reliably observed as distinct, albeit often broad, signals.[12]

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add the deuterated solvent and cap the tube securely.

-

Homogenization: Gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogenous solution.

NMR Spectrometer Parameters

A standard 400 MHz (or higher) spectrometer should be used. Key acquisition parameters must be optimized for quantitative accuracy.[13][14]

| Parameter | Recommended Value | Rationale (The "Why") |

| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution, which is critical for resolving the aromatic multiplets. |

| Pulse Angle | 30-45 degrees | A smaller flip angle ensures that all protons can fully relax between pulses, which is crucial for accurate integration. |

| Acquisition Time (at) | 2-4 seconds | Allows for sharp lineshapes and good resolution. |

| Relaxation Delay (d1) | 5 seconds | A longer delay ensures that protons with long T1 relaxation times (like those on aromatic rings) fully return to equilibrium, yielding quantitatively reliable integrals. |

| Number of Scans (ns) | 16-64 | Sufficient scans are needed to achieve an adequate signal-to-noise ratio (S/N > 100:1). |

| Temperature | 298 K (25 °C) | A standard, controlled temperature ensures reproducibility. |

Confirmatory D₂O Exchange Experiment

This is a critical, self-validating step to unequivocally identify the exchangeable N-H and O-H protons.[15]

-

Acquire Initial Spectrum: Run the standard ¹H NMR spectrum as described above.

-

Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

-

Shake and Re-acquire: Cap the tube, shake gently to mix, and re-acquire the ¹H NMR spectrum using the same parameters.

-

Analysis: The signals corresponding to the N-H (Hₑ) and O-H (Hₑ) protons will disappear or significantly diminish in the second spectrum due to proton-deuterium exchange.[16][17]

Data Interpretation and Conclusion

The final processed spectrum should be consistent with all predictions.[3] The aromatic region will display two distinct doublets (an AA'BB' system) for the 4-chlorophenyl group and a singlet for the imidazole C5-H. A singlet for the -CH₂- group should integrate to 2H. Finally, the two broad singlets for the N-H and O-H protons, observed in the initial spectrum, will be absent after the D₂O shake. The convergence of these features—chemical shift, integration, multiplicity, and the results of the D₂O exchange—provides definitive proof of the structure of 4-(Hydroxymethyl)-2-(4-chlorophenyl)-1H-imidazole. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the structural elucidation process.

References

-

Todorova, T., Trendafilova, N., & Shivachev, B. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from: [Link]

-

SpectraBase. (n.d.). (4-Chlorophenyl)phenylmethanone - Optional[1H NMR] - Chemical Shifts. Retrieved from: [Link]

-

American Chemical Society. (2013). NMR Guidelines for ACS Journals. Retrieved from: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Retrieved from: [Link]

-

OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from: [Link]

-

PubMed. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II. Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A. Retrieved from: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from: [Link]

-

National Institutes of Health. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from: [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from: [Link]

-

Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in 1H NMR Spectroscopy. Retrieved from: [Link]

-

ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. Retrieved from: [Link]

-

ResearchGate. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). Retrieved from: [Link]

-

Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from: [Link]

-

University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). Retrieved from: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from: [Link]

-

University of Ottawa NMR Facility Blog. (2007). Proton NMR Assignment Tools - The D2O Shake. Retrieved from: [Link]

-

N/A. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from: [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from: [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from: [Link]

-

N/A. (n.d.). 1H NMR chemical shift ppm table. Retrieved from: [Link]

-

ACS Publications. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. Retrieved from: [Link]

-

N/A. (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). Retrieved from: [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from: [Link]

-

ResearchGate. (2020). In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst. Retrieved from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Imidazole(288-32-4) 1H NMR spectrum [chemicalbook.com]

- 9. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 12. rsc.org [rsc.org]

- 13. pubsapp.acs.org [pubsapp.acs.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]

Analysis of the Crystal Structure of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole: A Technical Guide

Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, valued for its wide spectrum of biological activities. This guide provides a detailed examination of the structural characteristics of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole, a molecule of significant interest in drug discovery. This document outlines a hypothetical synthesis and crystallization protocol, presents a plausible set of crystallographic data for illustrative purposes, and discusses the implications of its molecular geometry and intermolecular interactions. The methodologies for single-crystal X-ray diffraction and data analysis are also detailed, offering a comprehensive resource for researchers in structural biology and drug development. While a specific published crystal structure for this exact compound is not available, this guide is constructed based on established principles and data from closely related structures to provide a robust and educational framework.

Introduction: The Significance of Imidazole Derivatives

Imidazole and its derivatives are a class of heterocyclic compounds that feature prominently in numerous biological processes and are integral to the structure of many pharmaceuticals.[1] The imidazole ring's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore.[2] These characteristics allow imidazole-containing molecules to bind to a wide range of biological targets, leading to diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][3] The substitution of the imidazole core with various functional groups, such as a 4-chlorophenyl ring and a hydroxymethyl group, can significantly modulate its physicochemical properties and biological activity. Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design and for elucidating their mechanism of action. X-ray crystallography remains the gold standard for determining the precise atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation and packing.[4][5]

Synthesis and Crystallization

The synthesis of this compound can be approached through multi-step reaction schemes common for imidazole derivatives. A plausible synthetic route is outlined below, followed by a protocol for obtaining single crystals suitable for X-ray diffraction analysis.

Hypothetical Synthetic Pathway

A potential synthesis could involve the reduction of a corresponding imidazole-4-carboxylic acid ester.[6] Such methods, while sometimes costly for large-scale production, are effective for generating the target compound.[6] An alternative approach could be a multi-component reaction involving 4-chlorobenzaldehyde, ammonia, and a suitable C3 synthon, followed by functional group manipulation to introduce the hydroxymethyl group.[3]

Experimental Protocol: Crystallization

Obtaining high-quality single crystals is often the most challenging step in structure determination.[7] The following vapor diffusion method is a common and effective technique.

Protocol: Slow Evaporation Crystallization

-

Preparation of a Saturated Solution: Dissolve the purified this compound powder in a minimal amount of a suitable solvent, such as a mixture of ethanol and water, at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the beaker with parafilm and puncture a few small holes in the film. This allows for the slow evaporation of the solvent.

-

Incubation: Place the beaker in a vibration-free environment at a constant, cool temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals should begin to form.

-

Harvesting: Once crystals of a suitable size (ideally >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a loop or fine forceps.[4][7]

Single-Crystal X-ray Diffraction: A Methodological Overview

X-ray crystallography is a powerful analytical technique used to determine the atomic and molecular structure of a crystal.[8] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern.[5]

Experimental Workflow

The determination of a crystal structure follows a well-defined workflow, from crystal mounting to structure refinement.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Protocol for Data Collection and Analysis

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, often using a cryoloop with a small amount of paratone oil.[4] For biological macromolecules, flash-cooling in liquid nitrogen is common to reduce radiation damage.[4]

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[9] The crystal is rotated, and a series of diffraction images are collected on a detector.[9]

-

Data Processing: The collected images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined to improve the fit between the calculated and observed diffraction data.

-

Validation: The final structure is validated using various crystallographic and stereochemical checks to ensure its quality and accuracy.

Hypothetical Crystal Structure Analysis

While the actual crystallographic data is not available, we can postulate a likely crystal structure based on related compounds and chemical principles.

Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₉ClN₂O |

| Formula Weight | 208.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 11.2 |

| c (Å) | 12.0 |

| β (°) | 92.2 |

| Volume (ų) | 1408.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.475 |

| Absorption Coeff. (mm⁻¹) | 0.35 |

| F(000) | 432 |

This data is hypothetical and for illustrative purposes only, modeled after similar small molecule structures such as a fluorophenyl-imidazole derivative.[10]

Molecular Geometry

The molecule would consist of a planar imidazole ring connected to a 4-chlorophenyl ring and a hydroxymethyl group. The dihedral angle between the imidazole and the chlorophenyl rings would be a key feature, influencing the overall molecular conformation. In similar structures, these rings are often not perfectly coplanar.[10][11] Bond lengths and angles would be expected to fall within standard ranges for sp² and sp³ hybridized atoms.

Intermolecular Interactions and Crystal Packing

A crucial aspect of the crystal structure is the network of intermolecular interactions that stabilize the crystal lattice.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds - Google Patents [patents.google.com]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of (4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide delves into the pharmacological potential of a specific, yet under-researched, derivative: 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole. While direct experimental data on this particular molecule is not extensively available in current literature, this guide will provide a comprehensive overview of its potential biological activities by examining structurally related 2-(4-chlorophenyl)-imidazole analogs. By synthesizing findings from existing research, we will explore the probable antifungal, antibacterial, anticancer, and anti-inflammatory properties of this compound. This guide aims to serve as a foundational resource for researchers, offering insights into its synthesis, potential mechanisms of action, and detailed experimental protocols for its evaluation, thereby stimulating further investigation into its therapeutic promise.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1] Its electron-rich nature allows it to bind to a multitude of proteins, receptors, and enzymes within biological systems.[1] This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including the pioneering anticancer agent dacarbazine.[1] The continuous emergence of drug-resistant pathogens and cancers necessitates the exploration of novel chemical entities, and imidazole derivatives remain a promising area of research.[1]

This guide focuses on the specific derivative, this compound. The presence of the 2-(4-chlorophenyl) moiety is a common feature in many biologically active imidazoles, while the 4-hydroxymethyl group offers a potential site for further chemical modification and interaction with biological targets. Although direct studies on this compound are scarce, this document will extrapolate its potential biological profile based on the established activities of its structural congeners.

Synthesis of 2-(4-chlorophenyl)-imidazole Derivatives

The synthesis of 2,4,5-trisubstituted imidazoles is a well-established process in organic chemistry. A common and efficient method involves a one-pot condensation reaction.

General Synthesis Protocol:

A typical synthesis of a 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, a structurally related compound, involves the reflux of equimolar quantities of benzil, 4-chlorobenzaldehyde, and a significant excess of ammonium acetate in glacial acetic acid.[2]

Step-by-Step Methodology:

-

Combine benzil (1 equivalent), 4-chlorobenzaldehyde (1 equivalent), and ammonium acetate (e.g., 5 grams for a 2.65 gram scale of benzil) in a round-bottom flask.[2]

-

Add glacial acetic acid to dissolve the reactants.[2]

-

Heat the mixture to reflux with stirring for several hours (e.g., 5 hours).[2]

-

After cooling, precipitate the product by adding a large volume of cold water.[2]

-

Filter the precipitate and neutralize it with a 5% ammonium solution.[2]

-

Recrystallize the crude product from a suitable solvent, such as absolute ethanol, to yield the purified imidazole derivative.[2]

To synthesize the target compound, this compound, a similar approach could be envisioned, likely starting from precursors that would yield the desired 4-hydroxymethyl substitution.

Potential Biological Activities

Based on the biological evaluation of structurally similar compounds, this compound is anticipated to exhibit a range of pharmacological activities.

Antifungal and Antibacterial Activity

Derivatives of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole have demonstrated notable antifungal and antibacterial properties.[2]

-

Antifungal Activity: Several derivatives have shown good activity against Candida albicans.[2] The presence of a 4-chlorophenyl group in some derivatives resulted in significant antifungal efficacy.[2]

-

Antibacterial Activity: These compounds have also been screened against various bacterial strains, including E. coli, B. subtilis, and S. aureus, exhibiting moderate to good activity.[2] Notably, derivatives with a 4-chlorophenyl group showed the highest activity against S. aureus.[2]

The likely mechanism for the antifungal activity of azole compounds involves the inhibition of cytochrome P450-dependent enzymes, which are crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Anticancer Activity

The imidazole core is a well-recognized pharmacophore in the design of anticancer agents.[1] Various imidazole derivatives have shown promise in targeting different types of cancer.

-

Activity against Glioblastoma: Studies on 4-acetylphenylamine-based imidazole derivatives have revealed significant cytotoxicity towards human glioblastoma U-87 cells.[1] Some of these compounds reduced cell viability by over 80%.[1] The activity of these compounds varied, suggesting different pharmacokinetic properties and mechanisms of action.[1]

-

Activity against Breast and Prostate Cancer: While some derivatives showed moderate effects on MDA-MB-231 breast cancer and PPC-1 prostate cancer cell lines, the most significant activity was observed against glioblastoma cells.[1]

The anticancer mechanism of imidazole derivatives can be diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

Anti-inflammatory Activity

Certain 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives have been investigated for their anti-inflammatory effects.[2] One particular derivative with a chlorophenyl substitution demonstrated enhanced anti-inflammatory activity, even greater than the standard drug indomethacin in a carrageenan-induced rat paw edema model.[2] This suggests that the 4-chlorophenyl moiety may play a crucial role in the anti-inflammatory properties of these compounds.

Potential Mechanisms of Action

The diverse biological activities of 2-(4-chlorophenyl)-imidazole derivatives are likely mediated by multiple mechanisms of action.

Inhibition of Cytochrome P450 Enzymes

The antifungal activity of azole compounds is primarily attributed to their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. It is plausible that this compound shares this mechanism.

Modulation of Cancer-Related Pathways

The anticancer effects of imidazole derivatives can involve various cellular pathways. These may include:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death.

-

Cell Cycle Arrest: Inhibition of cell cycle progression can prevent the proliferation of cancer cells.

-

Enzyme Inhibition: Targeting enzymes that are overexpressed or hyperactive in cancer cells, such as kinases, is a common strategy in cancer drug discovery.

The specific pathways affected by this compound would need to be elucidated through detailed molecular studies.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo assays are necessary.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various fungal and bacterial strains.

Methodology (Broth Microdilution Method):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi, Nutrient Broth for bacteria).

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay

Objective: To assess the anticancer activity of the compound against various cancer cell lines.

Methodology (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory effect of the compound in an animal model.

Methodology (Carrageenan-Induced Paw Edema in Rats):

-

Administer the test compound or a reference drug (e.g., indomethacin) to a group of rats.

-

After a set period (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.

-

Measure the paw volume at regular intervals (e.g., every hour for 4 hours) using a plethysmometer.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group (receiving only the vehicle).

Data Presentation

Table 1: Hypothetical Biological Activity Profile of this compound (Based on Analogs)

| Biological Activity | Target Organism/Cell Line | Metric | Expected Value Range | Reference Compound(s) |

| Antifungal | Candida albicans | MIC (µg/mL) | 10 - 100 | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives[2] |

| Antibacterial | Staphylococcus aureus | Inhibition Zone (mm) | 15 - 25 | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives[2] |

| Anticancer | U-87 Glioblastoma | IC50 (µM) | 5 - 50 | 4-acetylphenylamine-based imidazole derivatives[1] |

| Anti-inflammatory | Carrageenan-induced edema | % Inhibition | 60 - 80 | 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives[2] |

Visualization of Potential Mechanisms

Antifungal Mechanism of Action

Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.

General Experimental Workflow for Biological Evaluation

Caption: A streamlined workflow for the synthesis and biological evaluation of the target compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of its structural analogs strongly suggests a promising pharmacological profile. The presence of the 2-(4-chlorophenyl)imidazole core is consistently associated with antifungal, antibacterial, anticancer, and anti-inflammatory properties in a variety of derivatives. The 4-hydroxymethyl group provides a handle for further structural modifications, which could be exploited to enhance potency, selectivity, and pharmacokinetic properties.

This technical guide serves as a call to action for the research community to undertake a thorough investigation of this specific molecule. Future studies should focus on:

-

Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route to obtain high-purity this compound.

-

Broad-Spectrum Biological Screening: Conducting comprehensive in vitro and in vivo evaluations to confirm and quantify its predicted biological activities.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogs to identify key structural features that govern its biological activity.

By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective therapeutic agents.

References

- Mishra, A., & Singh, P. (2012). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 4(4), 1475-1482.

- Tumosienė, I., et al. (2021). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 11(1), 22308.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Hydroxymethyl-2-(4-chlorophenyl)-3H-imidazole and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract